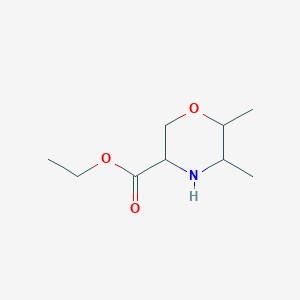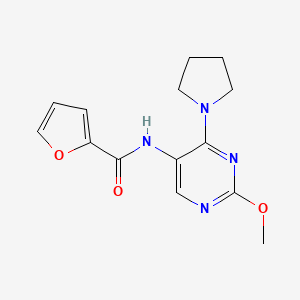
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a novel chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has been conducted on the synthesis of compounds structurally related to "(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone," focusing on their potential antimicrobial properties. For instance, some studies synthesized novel derivatives containing pyrazoline and pyridine analogues, evaluating their antibacterial and antifungal activities against various strains. Compounds showed promising results, with certain derivatives exhibiting significant antimicrobial activity comparable to standard drugs (Desai, Patel, & Dave, 2016; Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Applications
- The search for novel anticancer agents has led to the synthesis of related compounds assessing their efficacy against cancer cell lines. Some derivatives were studied for their anticancer activity, providing valuable insights into their potential use as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Biological Evaluation
- Advanced techniques like molecular docking were utilized to predict the interaction of synthesized compounds with target enzymes, providing a theoretical foundation for their potential as antimicrobial and anti-inflammatory agents. Such studies help in understanding the molecular basis of their activity and guiding further modifications to enhance efficacy (Lynda, 2021).
Structural and Spectral Studies
- Comprehensive structural and spectral analyses, including NMR, MS, and IR spectroscopy, have been pivotal in confirming the identities of synthesized compounds. These methods ensure the accuracy of the chemical structures and support the investigation of their biological activities (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites, thereby affecting their survival and proliferation .
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death of the leishmania and plasmodium parasites, thereby alleviating the symptoms of leishmaniasis and malaria .
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(21-11-3-6-14-5-1-2-7-17(14)21)16-13-15(8-10-19-16)22-12-4-9-20-22/h1-2,4-5,7-10,12-13H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFVQVKIRMJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
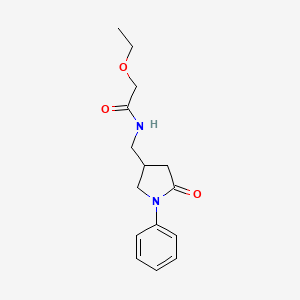
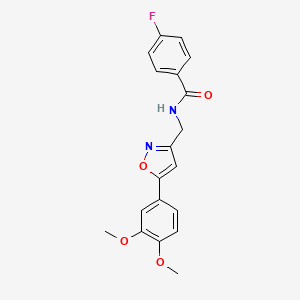
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)

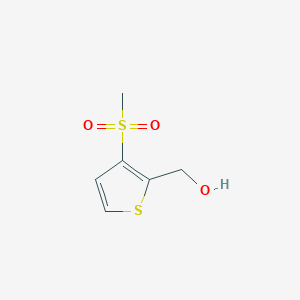
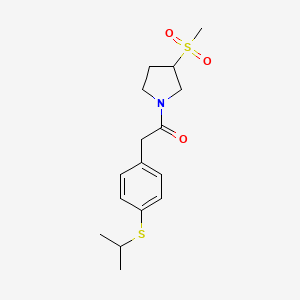
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
